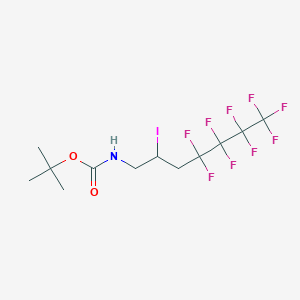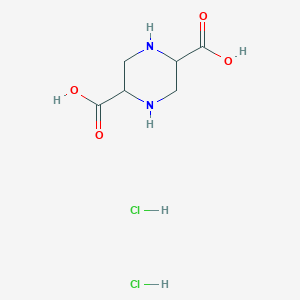
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is a synthetic organic compound characterized by the presence of tetrafluoroethane and dichlorobenzene moieties. This compound is notable for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) typically involves the reaction of 1,1,2,2-tetrafluoroethane with 3,4-dichlorobenzene under controlled conditions. A common method includes the use of a catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality and consistency.
化学反応の分析
Types of Reactions: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms on the benzene rings makes it susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can yield partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated derivatives.
科学的研究の応用
1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with specific chemical resistance and thermal stability properties.
作用機序
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) involves its interaction with molecular targets through its fluorinated and chlorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various enzymes and receptors. The pathways involved often include modulation of oxidative stress and inhibition of specific enzymatic activities.
類似化合物との比較
- 1,1,2,2-Tetrafluoro-1,2-diphenylethane
- 1,1,2,2-Tetrafluoro-1,2-bis(4-chlorophenyl)ethane
- 1,1,2,2-Tetrafluoro-1,2-bis(2,4-dichlorophenyl)ethane
Comparison: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms on the benzene rings, which can significantly influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as melting point, solubility, and chemical stability, making it suitable for specific applications where these properties are critical.
特性
IUPAC Name |
1,2-dichloro-4-[2-(3,4-dichlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4F4/c15-9-3-1-7(5-11(9)17)13(19,20)14(21,22)8-2-4-10(16)12(18)6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFZQIJFZKXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)







